Sodium palmitate

概要

説明

Sodium palmitate is a fatty acid salt that is composed of a carboxylic acid and a sodium ion. It is a white, waxy solid that has a faint odor and is generally insoluble in water. It is used in a variety of industries, including food, cosmetics, and pharmaceuticals. It is also used as an emulsifier and preservative in food products, as a surfactant in cosmetics, and as a stabilizer in pharmaceuticals.

科学的研究の応用

Environmental Remediation : Sodium palmitate, along with sodium linoleate, has been evaluated for its effectiveness in remediating soil contaminated with polycyclic aromatic hydrocarbons (PAHs). These fatty acid derivatives were found to influence the microbial community in the soil, leading to a reduction in PAHs, particularly low-molecular-weight PAHs, through microbial degradation. The study provides insights into the use of this compound for environmental remediation purposes (Wang et al., 2020).

Cellular Studies and Disease Models : this compound has been used in various cellular studies, particularly in understanding mechanisms of disease. For instance, it has been used to induce apoptosis in β-cells and to study the protective role of the Bcl-2 protein in these cells (Wang & Welsh, 2014). Additionally, this compound has been used to study its effects on human liver cells, particularly in the context of nonalcoholic fatty liver disease (NAFLD) and lipoapoptosis (Cao et al., 2014).

Biomedical Material Development : this compound has been utilized in the development of biomedical materials. For instance, it has been used in the fabrication of starch-based nanofibers for potential biomedical applications. The presence of this compound enhances the stability and conductivity of the materials, indicating its potential in biomedical engineering (Wang & Ziegler, 2019).

Biomedical Imaging : In the field of biomedical imaging, sodium MRI is a growing area of interest. This compound, due to its biochemical properties, can play a role in the development and application of sodium MRI techniques, offering direct and quantitative information about tissue viability and function (Madelin & Regatte, 2013).

Battery Technology : this compound is also relevant in the field of battery technology. Research on sodium and sodium-ion batteries, which are crucial for sustainable energy solutions, includes the exploration of various sodium compounds, potentially including this compound, for enhancing battery performance and efficiency (Delmas, 2018).

作用機序

Target of Action

Sodium palmitate, the sodium salt of palmitic acid, is a common ingredient in soaps and detergents . It primarily targets the skin, helping to remove oil, dirt, and grime . It also interacts with cells in the body, particularly in the hypothalamus, a region of the brain that regulates energy metabolism .

Mode of Action

This compound acts as an emulsifier, maintaining the consistency of products . In the body, it induces endoplasmic reticulum (ER) stress and autophagy . It also inhibits ER-phagy (ER-targeted selective autophagy) in hypothalamic cells under starvation .

Biochemical Pathways

This compound affects several biochemical pathways. It negatively feeds back on acetyl-CoA carboxylase (ACC), which is responsible for converting acetyl-ACP to malonyl-ACP on the growing acyl chain, thus preventing further palmitate generation . It also increases the level of B-cell lymphoma 2 (Bcl-2) protein, which inhibits autophagy initiation .

Result of Action

This compound has several effects at the molecular and cellular levels. It induces cell death in certain types of cells, such as human epidermal growth factor receptor 2 (HER2)/neu-positive cells and breast cancer cell lines like MCF-7, due to enhanced fatty acid accumulation . It also induces lipoapoptosis in L02 and HepG2 liver cells by inducing glycogen synthase kinase-3β (GSK3β) expression .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the process of saponification, which produces this compound, can be accelerated by increasing the temperature or decelerated by maintaining a lower temperature . Additionally, the compound’s action can be affected by the presence of other substances, such as other fatty acids or salts .

Safety and Hazards

将来の方向性

Research is ongoing into the potential uses and impacts of Sodium palmitate. For example, one study found that this compound can induce inflammation and activate certain pathways in murine macrophage cell lines . Another study suggested that this compound could be used in the administration of palmitic acid, with a binding ratio of 5:1 (PA:BSA) being optimal for studying inflammation in BV-2 microglia .

生化学分析

Biochemical Properties

Sodium palmitate interacts with various enzymes, proteins, and other biomolecules. It enhances lipogenesis and cellular steatosis in various cell lines . It also induces cell death in human epidermal growth factor receptor 2 (HER2)/neu-positive cells and breast cancer cell lines like MCF-7 due to enhanced fatty acid accumulation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound induces lipoapoptosis in L02 and HepG2 liver cells by inducing glycogen synthase kinase-3β (GSK3β) expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For example, this compound can induce lipoapoptosis in liver cells by inducing the expression of GSK3β .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that reducing the BSA content in this compound solutions from 3:1 to 5:1 led to a marked increase in cell viability . Further reducing BSA content from 5:1 to 10:1 decreased cell viability .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, this compound enhances lipogenesis, a metabolic pathway that generates triglycerides for storage in adipose tissue .

特性

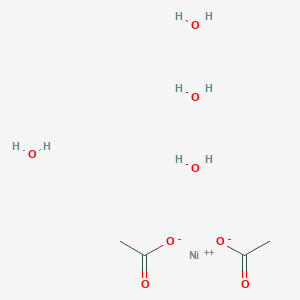

| { "Design of the Synthesis Pathway": "Sodium palmitate can be synthesized through a saponification reaction between palmitic acid and sodium hydroxide.", "Starting Materials": ["Palmitic acid", "Sodium hydroxide", "Water"], "Reaction": [ "Dissolve palmitic acid in water to form a solution.", "Add sodium hydroxide to the solution and stir until the palmitic acid is completely dissolved.", "Heat the solution to a temperature of 70-80°C and maintain it for 1-2 hours.", "Cool the solution to room temperature and allow it to stand for a few hours to complete the reaction.", "Filter the solution to remove any impurities.", "Acidify the solution with hydrochloric acid to form palmitic acid.", "Add sodium hydroxide to the palmitic acid solution to form sodium palmitate.", "Filter the solution to remove any remaining impurities.", "Dry the sodium palmitate to obtain the final product." ] } | |

CAS番号 |

408-35-5 |

分子式 |

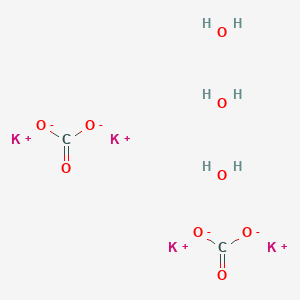

C16H32NaO2 |

分子量 |

279.41 g/mol |

IUPAC名 |

sodium;hexadecanoate |

InChI |

InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18); |

InChIキー |

ZUWJMSFTDBLXRA-UHFFFAOYSA-N |

異性体SMILES |

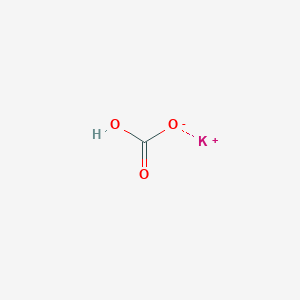

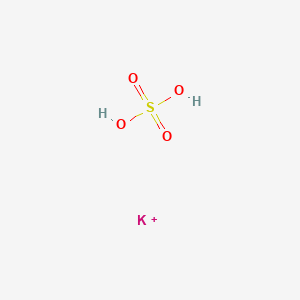

CCCCCCCCCCCCCCCC(=O)[O-].[Na+] |

SMILES |

CCCCCCCCCCCCCCCC(=O)[O-].[Na+] |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)O.[Na] |

Color/Form |

WHITE CRYSTALS White to yellow powde |

melting_point |

286.5 °C 270 °C |

その他のCAS番号 |

408-35-5 |

物理的記述 |

Liquid |

ピクトグラム |

Irritant |

同義語 |

Acid, Hexadecanoic Acid, Palmitic Calcium Palmitate Hexadecanoic Acid Palmitate, Calcium Palmitate, Sodium Palmitic Acid Sodium Palmitate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。